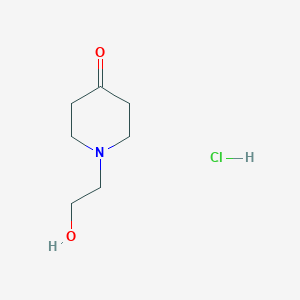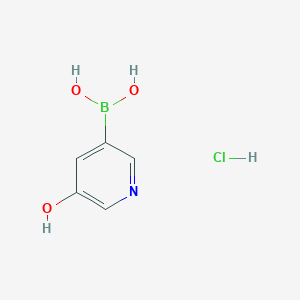
5-ヒドロキシピリジン-3-ボロン酸, 塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxypyridine-3-boronic acid, HCl is a chemical compound with the molecular formula CHBClNO . It is an important synthetic organic compound used in the field of chemistry and pharmaceuticals.
Molecular Structure Analysis
The molecular structure of 5-Hydroxypyridine-3-boronic acid, HCl consists of carbon ©, hydrogen (H), boron (B), chlorine (Cl), nitrogen (N), and oxygen (O) atoms . The average mass of the molecule is 175.378 Da and the monoisotopic mass is 175.020752 Da .Chemical Reactions Analysis
Boronic acids, such as 5-Hydroxypyridine-3-boronic acid, HCl, are often used in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of two chemically differentiated fragments with the help of a metal catalyst .科学的研究の応用
鈴木・宮浦カップリング
この化合物は、鈴木・宮浦(SM)クロスカップリング反応におけるボロン試薬として使用されます 。この反応は、広く適用されている遷移金属触媒による炭素-炭素結合形成反応です。 この反応の成功は、非常に穏やかな反応条件と官能基許容性の高い反応条件と、比較的安定で、容易に調製でき、一般的に環境に優しい有機ボロン試薬の組み合わせによるものです .
センシングアプリケーション
5-ヒドロキシピリジン-3-ボロン酸, 塩酸塩を含むボロン酸は、センシングアプリケーションなど、さまざまな研究分野でますます利用されています 。 ボロン酸とジオールの主要な相互作用により、さまざまなセンシングアプリケーションで利用できます。これらのアプリケーションは、均一アッセイまたは不均一検出のいずれかになります .
生物学的ラベリング
ボロン酸とタンパク質の相互作用により、生物学的ラベリングなど、さまざまな分野で利用できます 。 これは特に成長が見られる分野であり、ボロン酸は細胞ラベリングに使用されます .
タンパク質操作および修飾
ボロン酸は、タンパク質の操作と修飾に使用されます 。 これらはタンパク質と相互作用し、さまざまな研究目的でそれらを操作するために使用できます .
分離技術
ボロン酸は、分離技術に使用されます 。 これらはグリコシル化分子と相互作用し、電気泳動に使用されます .
治療薬の開発
ボロン酸は、治療薬の開発に使用されます 。 これらは、分析方法用のマイクロパーティクルの構築材料として、およびインスリンの制御放出のためのポリマーとして使用されます .
作用機序
Target of Action
Boronic acids and their derivatives are known to be key reagents in the suzuki–miyaura (sm) cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of the SM cross-coupling reaction, the boronic acid acts as a nucleophile . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, the boronic acid transfers the nucleophilic organic group from boron to palladium .
Biochemical Pathways
Boronic acids are known to play a role in various chemical transformations, including the petasis reaction, c–n and c–o coupling (chan-lam coupling), liebeskind-srogl coupling, regioselective deuteration, and sulfonamide formation .
Pharmacokinetics
For instance, boronic acids are known to be relatively stable, readily prepared, and generally environmentally benign .
Result of Action
Boronic acids are known to be useful in various chemical transformations, including the formation of carbon–carbon bonds in the sm cross-coupling reaction .
Action Environment
The action of 5-Hydroxypyridine-3-boronic acid, HCl can be influenced by various environmental factors. For instance, the SM cross-coupling reaction, in which boronic acids are commonly used, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of other functional groups.
将来の方向性
特性
IUPAC Name |
(5-hydroxypyridin-3-yl)boronic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BNO3.ClH/c8-5-1-4(6(9)10)2-7-3-5;/h1-3,8-10H;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFJPPVDJOYVCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)O)(O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-phenylethenesulfonamide](/img/structure/B2419459.png)
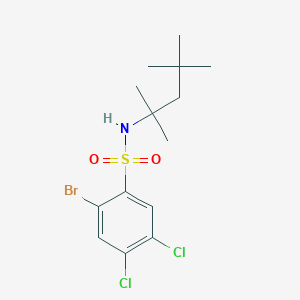
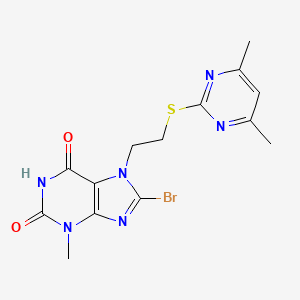
![2-Phenylcyclopenta[b]chromene-1-carbaldehyde](/img/structure/B2419462.png)
![2-[(2-Chlorobenzyl)sulfanyl]-4-(isopropylamino)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2419464.png)
![N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide](/img/structure/B2419465.png)
![3-[(2-Methylpropan-2-yl)oxycarbonylamino]quinoline-2-carboxylic acid](/img/structure/B2419467.png)
![5-[1-(4-chlorophenoxy)-2-phenylvinyl]-1-[(2,4-dichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2419468.png)
![N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]but-2-ynamide](/img/structure/B2419470.png)
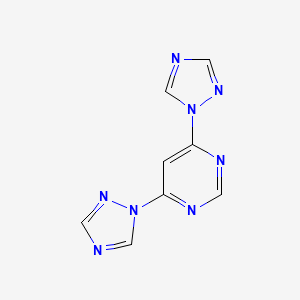
![1-(2-Ethoxyethyl)-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2419472.png)
![1-(benzo[d]thiazol-2-yl)-N-(2,4-dimethoxyphenyl)-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2419474.png)

